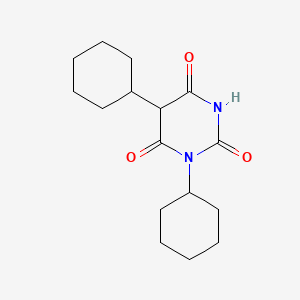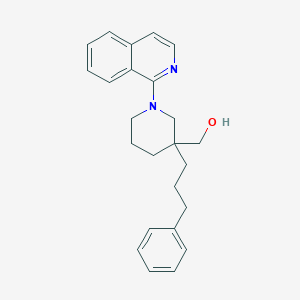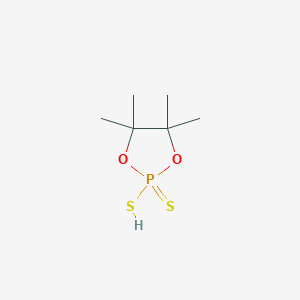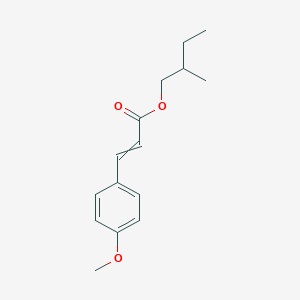
Texas Red C2 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Texas Red C2 maleimide is a thiol-reactive fluorescent dye that is widely used in biochemical and biomedical research. This compound is known for its ability to create bright red-fluorescent bioconjugates with excitation and emission maxima at approximately 595 nm and 615 nm, respectively . It is primarily used for labeling proteins, peptides, and other thiol-containing molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Texas Red C2 maleimide involves the reaction of Texas Red dye with maleimide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide derivative. The product is then purified through chromatographic techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Texas Red C2 maleimide primarily undergoes thiol-reactive conjugation reactions. This involves the formation of a covalent bond between the maleimide group and thiol groups present in proteins or peptides .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing molecules such as cysteine residues in proteins. The reaction conditions are typically mild, often carried out at room temperature and neutral pH to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are bioconjugates, where the this compound is covalently attached to the thiol-containing molecule. These bioconjugates exhibit bright red fluorescence, making them useful for various analytical and imaging applications .
Wissenschaftliche Forschungsanwendungen
Texas Red C2 maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Texas Red C2 maleimide involves the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in the formation of stable bioconjugates that exhibit bright red fluorescence. The fluorescence properties of the compound allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Texas Red maleimide: Another thiol-reactive fluorescent dye with similar properties but may differ in terms of excitation and emission wavelengths.
pHrodo Red maleimide: A pH-sensitive dye used for studying endocytosis and phagocytosis.
Uniqueness
Texas Red C2 maleimide is unique due to its specific excitation and emission maxima, which provide bright red fluorescence. This makes it particularly useful for applications requiring high sensitivity and specificity in fluorescence-based assays .
Eigenschaften
Molekularformel |
C74H73N8O16S4+ |
|---|---|
Molekulargewicht |
1458.7 g/mol |
IUPAC-Name |
5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |
InChI-Schlüssel |
KQVWOVKBCWJWAB-UHFFFAOYSA-O |
Kanonische SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



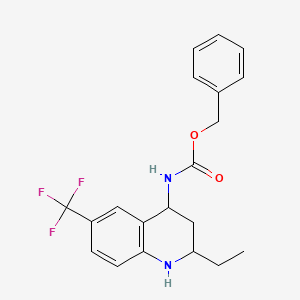

![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
